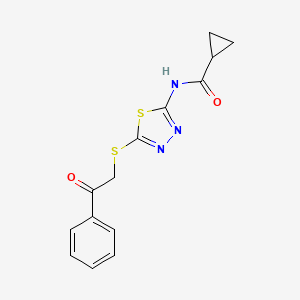
N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It contains a thiadiazole ring, a cyclopropane ring, and a carboxamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the carboxamide group. Thiadiazoles can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could contribute to its stability .Mecanismo De Acción
Mode of Action
It is known that the compound is synthesized via acid-catalyzed cyclocondensation . The interaction of the compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, anti-inflammatory activity, antioxidant agents, and calcium channel inhibition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. One area of interest is the development of new cancer therapies based on this compound. Additionally, researchers may explore the use of this compound in other areas of biology, such as neurobiology and immunology. Finally, further studies may be conducted to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, this compound is a promising compound for scientific research, with potential applications in cancer research and other areas of biology. Its potent anti-cancer activity, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for studying various biological processes. Future research may explore new therapeutic applications of this compound, as well as its potential side effects and pharmacokinetics.
Métodos De Síntesis
The synthesis of N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves the reaction of 2-phenylacetyl chloride with thiosemicarbazide to form 5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with cyclopropanecarboxylic acid chloride to yield this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has been found to exhibit a variety of interesting biological properties, making it a promising compound for scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-11(9-4-2-1-3-5-9)8-20-14-17-16-13(21-14)15-12(19)10-6-7-10/h1-5,10H,6-8H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEIPVNLLXCFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-allyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2946676.png)
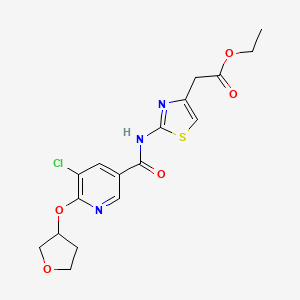
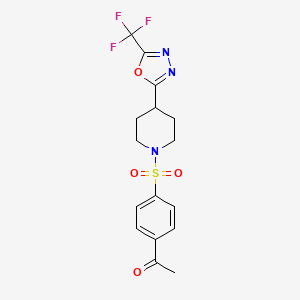
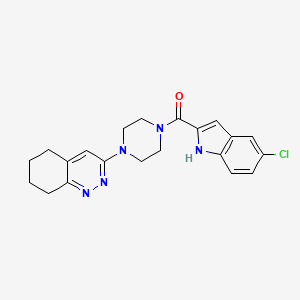
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide](/img/structure/B2946684.png)
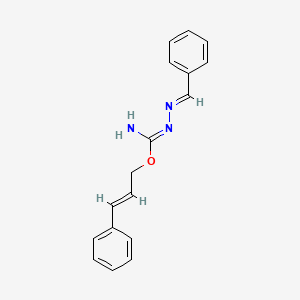
![3-heptyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946686.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2946687.png)
![3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide](/img/structure/B2946688.png)
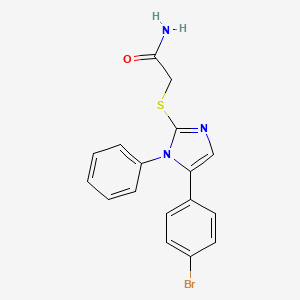
![3,7,9-trimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2946691.png)

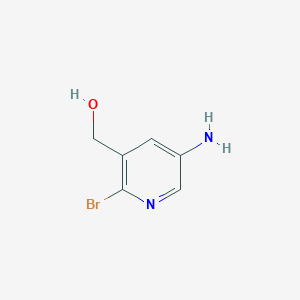
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2946696.png)